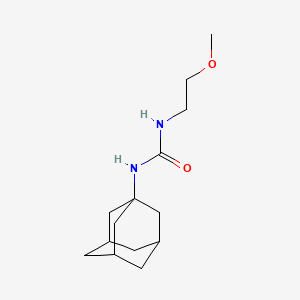![molecular formula C10H15N3O2 B4890153 N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide (EMPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMPA is a pyrimidine derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to inhibit the sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. This results in increased glucose excretion in the urine and a reduction in blood glucose levels. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been shown to have antioxidant properties and to inhibit the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been shown to reduce blood pressure and improve cardiovascular function. In addition, N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide in lab experiments is its well-characterized mechanism of action and physiological effects. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide is also readily available and relatively inexpensive. However, one limitation of using N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide is that it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide. One area of interest is the potential use of N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide as a therapeutic agent for the treatment of metabolic disorders and diabetes. Another area of interest is the development of new N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide and its potential applications in various fields.
Méthodes De Synthèse
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-4,5-dihydroxypyrimidine with ethyl chloroacetate, followed by reaction with sodium hydroxide and ethylamine. Another method involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with ethyl chloroformate, followed by reaction with sodium ethoxide and ethylamine. Both methods yield N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide as a white crystalline powder.
Applications De Recherche Scientifique
N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide has also been studied for its potential as a therapeutic agent for the treatment of diabetes and metabolic disorders.
Propriétés
IUPAC Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-6-9-5-11-7(2)12-10(9)13-8(3)14/h5H,4,6H2,1-3H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMTPJYSJULRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(N=C1NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)

![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)

![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)

